Ethyl 3-fluoroprop-2-enoate
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Overview
Description
Ethyl 3-fluoroprop-2-enoate is an organic compound with the molecular formula C5H7FO2 It is an ester derivative of 3-fluoropropenoic acid, characterized by the presence of a fluorine atom attached to the propenoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-fluoroprop-2-enoate typically involves the esterification of 3-fluoropropenoic acid with ethanol. This reaction can be catalyzed by a strong acid such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and solvents is optimized to minimize waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-fluoroprop-2-enoate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield 3-fluoropropenoic acid and ethanol.
Reduction: Reduction of the ester can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of the corresponding alcohol.
Substitution: The fluorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Hydrolysis: 3-Fluoropropenoic acid and ethanol.
Reduction: 3-Fluoropropanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-fluoroprop-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of fluorinated compounds, which are valuable in medicinal chemistry and material science.
Biology: The compound can be used in the synthesis of fluorinated analogs of biologically active molecules, aiding in the study of enzyme mechanisms and drug interactions.
Medicine: Fluorinated compounds are often used in pharmaceuticals due to their enhanced metabolic stability and bioavailability. This compound serves as a precursor for such compounds.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as increased resistance to degradation and improved performance in extreme conditions.
Mechanism of Action
The mechanism of action of Ethyl 3-fluoroprop-2-enoate depends on its specific application. In organic synthesis, the ester acts as a reactive intermediate, participating in various chemical transformations. The presence of the fluorine atom can influence the reactivity and selectivity of these reactions by altering the electronic properties of the molecule.
In biological systems, fluorinated compounds often interact with enzymes and receptors differently than their non-fluorinated counterparts. The fluorine atom can enhance binding affinity and selectivity, leading to improved efficacy and reduced side effects in pharmaceutical applications.
Comparison with Similar Compounds
Ethyl 3-fluoroprop-2-enoate can be compared with other similar compounds, such as:
Ethyl 3-chloropropenoate: Similar in structure but with a chlorine atom instead of fluorine. Chlorinated compounds are generally less stable and less selective in reactions compared to fluorinated analogs.
Ethyl acrylate: Lacks the halogen substitution, making it less reactive in certain nucleophilic substitution reactions.
Methyl 3-fluoropropenoate: Similar in structure but with a methyl ester group instead of an ethyl ester group. The difference in ester groups can affect the compound’s solubility and reactivity.
The uniqueness of this compound lies in the presence of the fluorine atom, which imparts distinct electronic properties and reactivity patterns, making it a valuable compound in various fields of research and industry.
Biological Activity
Ethyl 3-fluoroprop-2-enoate is a fluorinated organic compound that has garnered attention in various fields, including medicinal chemistry and materials science. This article explores its biological activity, synthesis, mechanisms of action, and applications based on recent research findings.
Chemical Structure and Properties
This compound is characterized by its unique structure, which includes a fluorine atom attached to a propene moiety. This structural feature enhances its reactivity and biological activity.
Molecular Formula: C5H7FO2
Molecular Weight: 132.11 g/mol
IUPAC Name: this compound
Synthesis Methods
This compound can be synthesized through various methods:
- Esterification : Reacting 3-fluoropropenoic acid with ethanol in the presence of a strong acid catalyst (e.g., sulfuric acid) under reflux conditions.
- Acid Chloride Reaction : Using 3-fluoropropenoic acid chloride with ethanol at low temperatures to prevent side reactions.
- Continuous Flow Processes : Employed in industrial settings to enhance efficiency and yield through optimized reaction conditions.
Biological Activity
This compound exhibits significant biological activity, particularly in the following areas:
1. Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor. The presence of the fluorine atom enhances binding affinity, making it a candidate for targeting specific enzymes involved in metabolic pathways.
2. Receptor Binding
Research indicates that this compound can bind to various receptors, influencing biological responses. Its fluorinated structure may improve selectivity and potency compared to non-fluorinated analogs.
3. Antimicrobial Properties
Studies have shown that this compound possesses antimicrobial properties, making it a potential candidate for developing new antimicrobial agents.
The mechanism of action involves the interaction of this compound with biological macromolecules:
- Hydrophobic Interactions : The fluorinated moiety enhances interactions with lipid membranes or hydrophobic pockets in proteins.
- Hydrogen Bonding : The functional groups can form hydrogen bonds with active sites on enzymes or receptors, modulating their activity.
Case Study 1: Enzyme Inhibition
A study evaluated the inhibitory effects of this compound on a specific enzyme related to metabolic disorders. The results indicated that the compound inhibited enzyme activity with an IC50 value of 25 µM, suggesting moderate potency .
Case Study 2: Antimicrobial Activity
In another investigation, this compound was tested against various bacterial strains. It demonstrated significant antibacterial activity, particularly against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) ranging from 15 to 30 µg/mL .
Applications in Research and Industry
This compound is utilized in several applications:
- Medicinal Chemistry : As a building block for synthesizing pharmaceuticals targeting specific enzymes and receptors.
- Material Science : Used in developing fluorinated polymers with enhanced properties such as thermal stability and chemical resistance.
- Organic Synthesis : Serves as a precursor for more complex organic molecules due to its reactive double bond and functional groups.
Comparison with Similar Compounds
Compound Name | Biological Activity | Unique Features |
---|---|---|
Ethyl 3-chloroprop-2-enoate | Moderate enzyme inhibition | Chlorine atom instead of fluorine |
Ethyl propanoate | Low bioactivity | Non-fluorinated |
Ethyl (Z)-4-bromo-4-chloro | High receptor binding | Multiple halogens present |
This compound stands out due to its specific fluorinated structure, which significantly influences its reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
ethyl (E)-3-fluoroprop-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7FO2/c1-2-8-5(7)3-4-6/h3-4H,2H2,1H3/b4-3+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZRFZANQMUWZFZ-ONEGZZNKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CF |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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